molecular formula C18H17NO2 B5886679 2-(2,4-dimethylphenoxy)-N-(3-ethynylphenyl)acetamide CAS No. 690984-61-3

2-(2,4-dimethylphenoxy)-N-(3-ethynylphenyl)acetamide

Cat. No.: B5886679
CAS No.: 690984-61-3
M. Wt: 279.3 g/mol
InChI Key: BWYAKJFLSUGDTP-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(3-ethynylphenyl)acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. The compound’s structure includes a 2,4-dimethylphenoxy group and a 3-ethynylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(3-ethynylphenyl)acetamide typically involves the reaction of 2,4-dimethylphenol with an appropriate acylating agent to form the 2,4-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 3-ethynylaniline under suitable conditions to yield the final product. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-(3-ethynylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced products.

    Substitution: The phenoxy and ethynyl groups may participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choices.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield phenolic or quinone derivatives, while reduction could produce amines or other reduced compounds.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(3-ethynylphenyl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(3-ethynylphenyl)acetamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,4-dimethylphenoxy)-N-(3-ethynylphenyl)acetamide might include other acetamides with different substituents on the phenoxy or ethynyl groups. Examples could be:

  • 2-(2,4-dimethylphenoxy)-N-(3-propynylphenyl)acetamide
  • 2-(2,4-dimethylphenoxy)-N-(3-phenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(3-ethynylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-4-15-6-5-7-16(11-15)19-18(20)12-21-17-9-8-13(2)10-14(17)3/h1,5-11H,12H2,2-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYAKJFLSUGDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501217221
Record name 2-(2,4-Dimethylphenoxy)-N-(3-ethynylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690984-61-3
Record name 2-(2,4-Dimethylphenoxy)-N-(3-ethynylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690984-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethylphenoxy)-N-(3-ethynylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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